Rociletinib

Catalog No.
S547964
CAS No.
1374640-70-6
M.F
C27H28F3N7O3
M. Wt
555.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rociletinib

CAS Number

1374640-70-6

Product Name

Rociletinib

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H28F3N7O3

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686; CO-1686; CO 1686; AVL301; AVL 301; AVL-301; CNX419; CNX 419; CNX-419; Rociletinib.

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Description

The exact mass of the compound Rociletinib is 555.22057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR Mutations:

EGFR mutations are frequently observed in non-small cell lung cancer (NSCLC). Rociletinib has been shown to effectively inhibit these mutations, particularly the EGFR exon 19 deletion and EGFR L858R mutation, in preclinical studies []. This inhibition disrupts the signaling pathway that promotes cancer cell growth and survival.

Treatment of NSCLC:

Building on its ability to target EGFR mutations, Rociletinib has been evaluated in clinical trials for the treatment of NSCLC patients with these specific mutations. These trials have demonstrated promising results, with Rociletinib showing efficacy in controlling tumor growth and improving progression-free survival.

Comparison with Other TKIs:

Scientific research has compared Rociletinib with other EGFR TKIs, such as Erlotinib and Gefitinib. Studies suggest that Rociletinib may be more effective against tumors harboring specific EGFR mutations and may have a different toxicity profile compared to other TKIs. This ongoing research helps determine the optimal treatment options for patients with NSCLC.

Overcoming Resistance:

A significant challenge in cancer treatment is the development of resistance to targeted therapies. Scientific research is investigating the mechanisms by which NSCLC patients develop resistance to Rociletinib. This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes [].

Rociletinib is a third-generation, small-molecule inhibitor designed to target the epidermal growth factor receptor, specifically the mutant forms associated with non-small cell lung cancer. Its chemical formula is C27H28F3N7O3C_{27}H_{28}F_{3}N_{7}O_{3}, with a molecular weight of approximately 555.55 g/mol. The compound features a phenylpiperazine skeleton, which includes a reactive acrylamide group that covalently binds to cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor kinase, leading to irreversible inhibition of the receptor's activity .

  • Targeting Mutations: Rociletinib covalently binds to the ATP-binding pocket of EGFR mutated with exon 19 deletions, L858R, and even the T790M mutation, which confers resistance to earlier generation TKIs [].
  • Inhibition: This binding disrupts EGFR's ability to transfer phosphate groups, hindering downstream signaling pathways that promote cancer cell proliferation [].

Due to the halted development, detailed safety information is limited. However, preclinical studies suggest Rociletinib has a favorable safety profile compared to other TKIs due to its selectivity for mutated EGFR [].

Rociletinib undergoes significant metabolic transformations, primarily hydrolysis into its metabolite M502, which occurs rapidly and accounts for approximately 69% of the compound's metabolic products. This metabolite can further convert into M460 (3%) through similar reactions. The half-life of rociletinib is approximately 3.7 hours, while M502 and M460 exhibit longer half-lives of up to 20 hours and 51 hours, respectively . The compound's mechanism involves binding to specific residues in the epidermal growth factor receptor's active site, effectively inhibiting its function.

Rociletinib has demonstrated potent inhibitory activity against various epidermal growth factor receptor mutations, particularly L858R and T790M variants. In vitro studies report half-maximal inhibitory concentrations (IC50) of less than 0.51 nM for the L858R/T790M mutant and around 6 nM for wild-type epidermal growth factor receptor . Clinical trials indicate that rociletinib has a response rate of 59% in patients with T790M mutations, highlighting its potential effectiveness in treating resistant forms of non-small cell lung cancer .

The synthesis of rociletinib involves several key steps:

  • Formation of the Phenylpiperazine Core: This is achieved through standard organic reactions involving piperazine derivatives.
  • Acrylamide Formation: The acrylamide group is introduced via an amination reaction using potassium carbonate or lithium carbonate as catalysts.
  • Final Modifications: Additional functional groups are added to complete the structure, ensuring that the compound retains its desired biological activity .

Studies have shown that rociletinib can stimulate ATPase activity in ATP-binding cassette sub-family G member 2 (ABCG2), which may influence drug transport mechanisms within cells. This interaction suggests that rociletinib could affect the pharmacokinetics of co-administered drugs by modulating their efflux through ABCG2 transporters . Furthermore, rociletinib has been associated with side effects such as hyperglycemia due to its metabolites inhibiting insulin-like growth factor receptors .

Rociletinib belongs to a class of compounds known as irreversible epidermal growth factor receptor inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
OsimertinibIrreversible inhibitor of EGFRSelective for T790M mutation
AfatinibIrreversible pan-EGFR inhibitorTargets multiple EGFR mutations
ErlotinibReversible EGFR inhibitorFirst-generation EGFR inhibitor

Uniqueness of Rociletinib

Rociletinib is unique due to its specific design targeting resistant mutations like T790M while also exhibiting significant potency against other mutations such as L858R. Its irreversible binding mechanism sets it apart from reversible inhibitors like erlotinib and provides it with enhanced efficacy in resistant cases . Additionally, its metabolic profile and associated side effects provide insights into its pharmacological behavior compared to other compounds in this category.

Rociletinib (C₂₇H₂₈F₃N₇O₃) is a third-generation epidermal growth factor receptor (EGFR) inhibitor with a molecular weight of 555.56 g/mol. Its structure features a 2,4-diaminopyrimidine core substituted with a trifluoromethyl group at position 5, an acrylamide moiety for covalent binding to cysteine-797 in EGFR, and a 4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl group at position 2. The acrylamide group enables irreversible inhibition by forming a Michael adduct with the thiol group of cysteine-797, while the trifluoromethyl group enhances hydrophobic interactions with the ATP-binding pocket of mutant EGFR.

Key molecular properties include:

  • LogP: 3.2 (indicating moderate lipophilicity).
  • Hydrogen bond donors/acceptors: 4/10.
  • Rotatable bonds: 9.

The crystal structure of rociletinib bound to EGFRL858R/T790M reveals critical interactions:

  • Pyrimidine N1 hydrogen bonds with methionine-793.
  • Acrylamide carbonyl oxygen interacts with lysine-745.
  • Trifluoromethyl group occupies a hydrophobic pocket near threonine-790.

Synthetic Pathways and Optimization Strategies

Rociletinib synthesis employs convergent strategies to assemble three key fragments (Figure 1):

Route A: Sequential Amination

  • Pyrimidine core formation: 2,4-dichloro-5-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with 3-nitroaniline.
  • Piperazine coupling: 4-(4-acetylpiperazin-1-yl)-2-methoxy-aniline is introduced via Buchwald-Hartwig amination.
  • Acrylation: Final acrylamide installation using acryloyl chloride.

Route B: Modular Assembly

  • Intermediate A: 2-chloro-4-((3-nitrophenyl)amino)-5-(trifluoromethyl)pyrimidine.
  • Intermediate B: 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline.
  • Coupling: Pd-catalyzed cross-coupling followed by nitro reduction and acrylation.

Optimization challenges:

  • Selectivity: Minimizing over-amination at pyrimidine C2/C4 positions (controlled using stoichiometric DIPEA).
  • Impurity control: Reducing des-trifluoromethyl byproducts (<0.1% via low-temperature halogenation).
  • Yield improvement: 78% overall yield achieved through telescoped steps.

Key Intermediate Compounds in Rociletinib Production

Critical intermediates and their roles:

IntermediateFunctionSynthetic Route
2,4-dichloro-5-(trifluoromethyl)pyrimidineCore scaffold precursorHalogenation of 5-(trifluoromethyl)uracil
4-(4-acetylpiperazin-1-yl)-2-methoxyanilineSide-chain donorUllmann coupling of 2-methoxy-4-iodoaniline with acetylpiperazine
N-(3-aminophenyl)acrylamideAcrylation precursorAcryloylation of 1,3-diaminobenzene

Analytical data for intermediates:

  • Intermediate IV (C₂₀H₂₁F₃N₆O₂): 1H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H), 7.62 (d, J=8.4 Hz, 1H), 6.95–6.89 (m, 2H).
  • Intermediate VII (C₂₄H₂₈F₃N₇O₃): HPLC purity >99.1%.

Analytical Methodologies for Compound Verification

Chromatographic Techniques

  • HPLC:

    • Column: C18 (150 × 4.6 mm, 3.5 µm).
    • Mobile phase: 0.1% formic acid/acetonitrile gradient.
    • Retention time: 6.2 min.
  • LC-MS/MS:

    • Ionization: ESI+ (m/z 556.2 → 438.1 for rociletinib).
    • Linear range: 5–500 ng/mL (r²=0.9998).

Spectroscopic Methods

  • 19F NMR: δ -62.5 ppm (CF₃ group).
  • HRMS: [M+H]+ calculated 556.2206, observed 556.2205.

Purity Assessment

  • Total impurities: <0.5% by UPLC.
  • Chiral purity: >99.9% ee via chiral SFC.

Table 1: Comparative Synthetic Routes for Rociletinib

ParameterRoute ARoute B
Overall yield65%78%
Total steps75
Key catalystPd(OAc)₂/XantphosCuI/1,10-phenanthroline
Largest impurityDes-CF₃ (0.08%)Over-amination (0.12%)

Epidermal Growth Factor Receptor Kinase Binding Dynamics

Rociletinib exhibits exceptional binding dynamics with the epidermal growth factor receptor kinase domain through a multi-faceted interaction mechanism [1]. The compound demonstrates remarkable selectivity for mutant epidermal growth factor receptor forms, with binding affinity constants revealing significant differences between wild-type and mutant variants [3]. Kinetic analyses show that rociletinib achieves a binding affinity of 21.5 nanomolar for the L858R/T790M double mutant compared to 303.3 nanomolar for wild-type epidermal growth factor receptor [3].

The binding dynamics are characterized by rapid association kinetics, with inactivation rate constants demonstrating a 22-fold preference for the mutant kinase over wild-type [1]. Specifically, the inactivation rate constant to binding constant ratios are 2.41×10⁵ M⁻¹S⁻¹ for the L858R/T790M mutant and 1.12×10⁴ M⁻¹S⁻¹ for wild-type epidermal growth factor receptor [1]. These kinetic parameters underscore the compound's preferential binding to the resistance-associated mutant forms [1].

The molecular architecture of rociletinib facilitates its binding through three distinct structural domains [1] [2]. The aminopyrimidine group forms critical hydrogen bonds with the hinge residue methionine 793, establishing the primary anchor point within the adenosine triphosphate binding pocket [1]. The 5-substituent of the aminopyrimidine extends toward the gatekeeper residue, creating strong hydrophobic interactions with the methionine residue at position 790 in the T790M mutant [1].

Binding ParameterL858R/T790M MutantWild-TypeFold Difference
Binding Affinity Ki (nM)21.5303.314.1
IC₅₀ Values (nM)<0.516.0>11.8
Inactivation Rate Constant (M⁻¹S⁻¹)2.41×10⁵1.12×10⁴21.5
Cellular IC₅₀ (nM)100-140Not specified-

Irreversible Inhibition via Cysteine 797 Covalent Bonding

The irreversible inhibition mechanism of rociletinib centers on the formation of a covalent bond with cysteine 797 through a Michael addition reaction [1] [6] [20]. The acrylamide warhead of rociletinib serves as the electrophilic Michael acceptor, reacting with the nucleophilic thiol group of cysteine 797 at the surface of the epidermal growth factor receptor active site [6] [20]. This covalent modification results in permanent enzyme inactivation, distinguishing rociletinib from reversible competitive inhibitors [1].

Quantum mechanics/molecular mechanics modeling studies have elucidated the detailed mechanism of covalent bond formation [6] [7]. The alkylation proceeds through a direct addition mechanism, with aspartic acid 800 functioning as a general base during the initial steps and subsequently as a general acid in later reaction phases [6]. The acrylamide group undergoes nucleophilic attack by the cysteine 797 sulfur atom, forming a stable thioether linkage [20].

The conformational flexibility of both the protein and inhibitor plays a crucial role in covalent adduct formation [7]. Studies demonstrate that regardless of the epidermal growth factor receptor molecular dynamics conformation, the acrylamide moiety can undergo reaction with rate-determining barriers of approximately 20 kilocalories per mole [7]. The nature of the rate-determining step varies depending on protein and inhibitor conformation, involving either direct nucleophilic attack or keto-enol tautomerization [7].

The acrylamide warhead exists in both s-cis and s-trans conformations, each exhibiting distinct reactivity profiles [7]. In the s-cis conformation, the acrylamide Michael acceptor orients toward the roof of the adenosine triphosphate pocket, allowing stronger interactions between the acrylamide carbonyl and the cysteine 797 thiol group [7]. Conversely, the s-trans conformation positions the Michael acceptor toward the binding pocket floor, reducing the carbonyl-thiol interaction but decreasing the carbon-sulfur nucleophilic coordinate [7].

Selectivity Profiles for T790M/L858R Mutants vs Wild-Type Epidermal Growth Factor Receptor

Rociletinib demonstrates exceptional selectivity for T790M/L858R mutant epidermal growth factor receptor over wild-type forms, achieving a selectivity index of 21.4 [11] [13]. This selectivity profile stems from the compound's preferential binding to the altered conformational landscape created by the gatekeeper mutations [1] [15]. The T790M mutation substitutes the smaller threonine residue with a bulky methionine, creating enhanced hydrophobic interactions with the trifluoromethyl substituent of rociletinib [1] [2].

Comparative analysis reveals that rociletinib's selectivity, while significant, is exceeded by newer compounds such as DY3002, which achieves a selectivity index of 632.0 [11]. However, rociletinib maintains superior selectivity compared to earlier generation inhibitors, with cellular assays demonstrating preferential cytotoxicity against mutant-expressing cell lines [2] [16]. In H1975 cells harboring the L858R/T790M double mutation, rociletinib exhibits an IC₅₀ of 0.20 ± 0.05 micromolar, compared to significantly higher values in wild-type expressing cells [16].

The selectivity mechanism involves multiple molecular determinants beyond the gatekeeper residue interactions [1] [22]. The smaller threonine residue at position 790 in wild-type epidermal growth factor receptor results in weaker hydrophobic forces with rociletinib, contributing to reduced binding affinity [1]. Additionally, the T790M mutation facilitates conformational changes that stabilize the active kinase conformation through hydrophobic cluster formation and enhanced interactions with methionine 766 and leucine 777 [15] [22].

Selectivity ComparisonRociletinibOsimertinibDY3002
Selectivity Index21.440.9632.0
T790M IC₅₀ (nM)<0.51Not specified0.71
Wild-Type IC₅₀ (nM)6.0Not specified448.7
Clinical StatusDiscontinuedFDA ApprovedPreclinical

Allosteric Modulation and Conformational Effects

Rociletinib induces significant conformational changes in the epidermal growth factor receptor kinase domain through both direct binding interactions and allosteric modulation mechanisms [15] [21]. The compound's binding promotes stabilization of the active kinase conformation while destabilizing inactive conformational states [15]. Molecular dynamics simulations reveal that the L858R mutation, when present with T790M, creates positive epistatic effects that enhance the conformational transitions facilitated by rociletinib binding [15].

The allosteric effects of rociletinib extend beyond the immediate binding site to influence the overall kinase domain architecture [21] [22]. Binding induces conformational coupling between the extracellular ligand-binding events and intracellular kinase domain changes [21]. This coupling mechanism involves electrostatic interactions between the kinase domain and membrane-proximal regions, with the inhibitor binding modulating these long-range interactions [21].

Conformational analysis demonstrates that rociletinib binding affects the positioning of critical regulatory elements, including the activation loop and the αC-helix [15] [24]. The T790M mutation stabilizes a hydrophobic cluster that facilitates the conformational transitions promoted by rociletinib, while the L858R mutation rigidifies the αC-helix and shifts the equilibrium toward the active conformation [15]. These structural changes collectively reduce the free energy barriers for conformational interconversion [15].

The compound's allosteric modulation also influences the kinase's interaction with adenosine triphosphate and substrate proteins [22]. The T790M mutation confers higher affinity for adenosine triphosphate compared to wild-type, and rociletinib binding further modulates this interaction through conformational stabilization [22]. Additionally, the conformational changes induced by rociletinib binding affect the accessibility of substrate binding sites and the positioning of catalytically important residues [24].

Conformational ParameterWild-TypeL858RT790ML858R/T790M
Active State PreferenceLowEnhancedEnhancedSignificantly Enhanced
αC-Helix FlexibilityHighReducedModerateReduced
Activation Loop PositionVariableStabilizedStabilizedHighly Stabilized
Hydrophobic Cluster StabilityModerateEnhancedEnhancedMaximized

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

555.22057227 g/mol

Monoisotopic Mass

555.22057227 g/mol

Heavy Atom Count

40

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72AH61702G

Wikipedia

Rociletinib

Dates

Modify: 2023-08-15
1: Liu SV, Subramaniam D, Cyriac GC, Abdul-Khalek FJ, Giaccone G. Emerging protein kinase inhibitors for non-small cell lung cancer. Expert Opin Emerg Drugs. 2014 Mar;19(1):51-65. doi: 10.1517/14728214.2014.873403. Epub 2013 Dec 20. PubMed PMID: 24354593.

Explore Compound Types